

# Synthesis of N-Thiolated Beta-Lactams: An Experimental Protocol and Application Guide

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## Compound of Interest

Compound Name: 4-Sulfanylazetidin-2-one

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This document provides detailed experimental protocols for the synthesis of N-thiolated beta-lactams, a class of compounds with promising biological activities. It includes quantitative data, characterization details, and a visualization of the synthetic workflow and mechanism of action.

## Introduction

N-thiolated beta-lactams are a fascinating class of molecules that have garnered significant interest in medicinal chemistry. These compounds feature a sulfur substituent on the nitrogen atom of the beta-lactam ring. This structural modification imparts unique chemical and biological properties, distinguishing them from traditional beta-lactam antibiotics. Notably, some N-thiolated beta-lactams have demonstrated potent antibacterial activity, particularly against resistant strains, by employing a novel mechanism of action that involves the inhibition of fatty acid biosynthesis. This application note details two effective methods for their synthesis and provides insights into their biological function.

## Experimental Protocols

Two primary methods for the synthesis of N-thiolated beta-lactams are presented: a TEMPO-catalyzed radical N-sulfenylation and a method utilizing disulfides with sulfuryl chloride.

## Protocol 1: TEMPO-Catalyzed Radical N-Sulfenylation of 4-Acetoxy-2-azetidinone

This method offers a versatile approach to N-sulfenylation under relatively mild conditions. The reaction proceeds via a radical mechanism catalyzed by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).

### Materials:

- 4-Acetoxy-2-azetidinone
- N-Bromosuccinimide (NBS)
- Disulfide (e.g., dimethyldisulfide, diphenyldisulfide)
- TEMPO
- Anhydrous Dichloromethane (DCM)
- Nitrogen gas
- Standard glassware for organic synthesis

### Procedure:

- N-Bromination of the Beta-Lactam:
  - Dissolve 4-acetoxy-2-azetidinone (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
  - Cool the solution to 0 °C in an ice bath.
  - Add N-Bromosuccinimide (NBS) (1.0-2.0 equiv) portion-wise to the stirred solution.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

- Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting N-bromo-beta-lactam by flash column chromatography.
- N-Sulfenylation:
  - In a separate flask under a nitrogen atmosphere, dissolve the purified N-bromo-beta-lactam (1.0 equiv) and the desired disulfide (1.0-2.0 equiv) in anhydrous DCM.
  - Add TEMPO (0.2 equiv) to the solution.
  - Stir the reaction mixture at room temperature. The reaction time may vary depending on the substrate (typically 5 hours to overnight).
  - Monitor the reaction by TLC.
  - Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
  - Purify the crude product by flash column chromatography to yield the N-thiolated beta-lactam.<sup>[1][2]</sup>

## Protocol 2: N-Thiolation using Disulfides and Sulfuryl Chloride

This alternative method provides an efficient route to N-thiolated beta-lactams, particularly for N-methylthiolation.

Materials:

- N-unsubstituted beta-lactam (e.g., 4-acetoxy-2-azetidinone)
- Disulfide (e.g., dimethyldisulfide or diphenyldisulfide)
- Sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>)
- Triethylamine (TEA)

- Anhydrous Dichloromethane (DCM)
- Nitrogen gas
- Standard glassware for organic synthesis

#### Procedure:

- Dissolve the N-unsubstituted beta-lactam (1.0 equiv) and the disulfide (1.1 equiv) in anhydrous DCM under a nitrogen atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add sulfuryl chloride (1.1 equiv) to the reaction mixture.
- After stirring for 30 minutes at -78 °C, add triethylamine (1.2 equiv).
- Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

## Quantitative Data

The yields of N-thiolated beta-lactams can vary depending on the substituents on the beta-lactam ring and the disulfide used. Below are tables summarizing typical yields obtained using the TEMPO-catalyzed method.

Table 1: N-Sulfenylation of N-Bromo-4-acetoxy-azetidinone with Various Disulfides<sup>[1]</sup>

Disulfide	Product	Reaction Time (h)	Yield (%)
Diphenyldisulfide	4-Acetoxy-1-(phenylthio)azetidin-2-one	5	82
Dimethyldisulfide	4-Acetoxy-1-(methylthio)azetidin-2-one	6	78
Diisopropyldisulfide	4-Acetoxy-1-(isopropylthio)azetidin-2-one	24	65
Dibenzoyldisulfide	4-Acetoxy-1-(benzylthio)azetidin-2-one	8	85

Table 2: N-Sulfenylation of Various N-Bromo-azetidinones with Diphenyldisulfide<sup>[1]</sup>

N-Bromo-azetidinone	Product	Reaction Time (h)	Yield (%)
N-Bromo-4-phenyl-2-azetidinone	4-Phenyl-1-(phenylthio)-2-azetidinone	6	92
N-Bromo-4,4-dimethyl-2-azetidinone	4,4-Dimethyl-1-(phenylthio)-2-azetidinone	7	88
N-Bromo-3-phenoxy-4-phenyl-2-azetidinone	3-Phenoxy-4-phenyl-1-(phenylthio)-2-azetidinone	5	75

## Characterization Data

4-Acetoxy-1-(methylthio)azetidin-2-one

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  5.95 (dd,  $J$  = 4.8, 2.4 Hz, 1H, H-4), 3.40 (dd,  $J$  = 15.6, 4.8 Hz, 1H, H-3a), 2.95 (dd,  $J$  = 15.6, 2.4 Hz, 1H, H-3b), 2.50 (s, 3H, S- $\text{CH}_3$ ), 2.10 (s, 3H, OAc- $\text{CH}_3$ ).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):  $\delta$  170.1 (C=O, acetate), 166.5 (C=O,  $\beta$ -lactam), 74.8 (C-4), 43.2 (C-3), 20.7 (S- $\text{CH}_3$ ), 15.9 (OAc- $\text{CH}_3$ ).
- IR (film,  $\text{cm}^{-1}$ ): 1765 (C=O,  $\beta$ -lactam), 1740 (C=O, ester), 1375, 1230.
- MS (ESI):  $m/z$  176.0  $[\text{M}+\text{H}]^+$ .

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-thiolated beta-lactams via the TEMPO-catalyzed method.

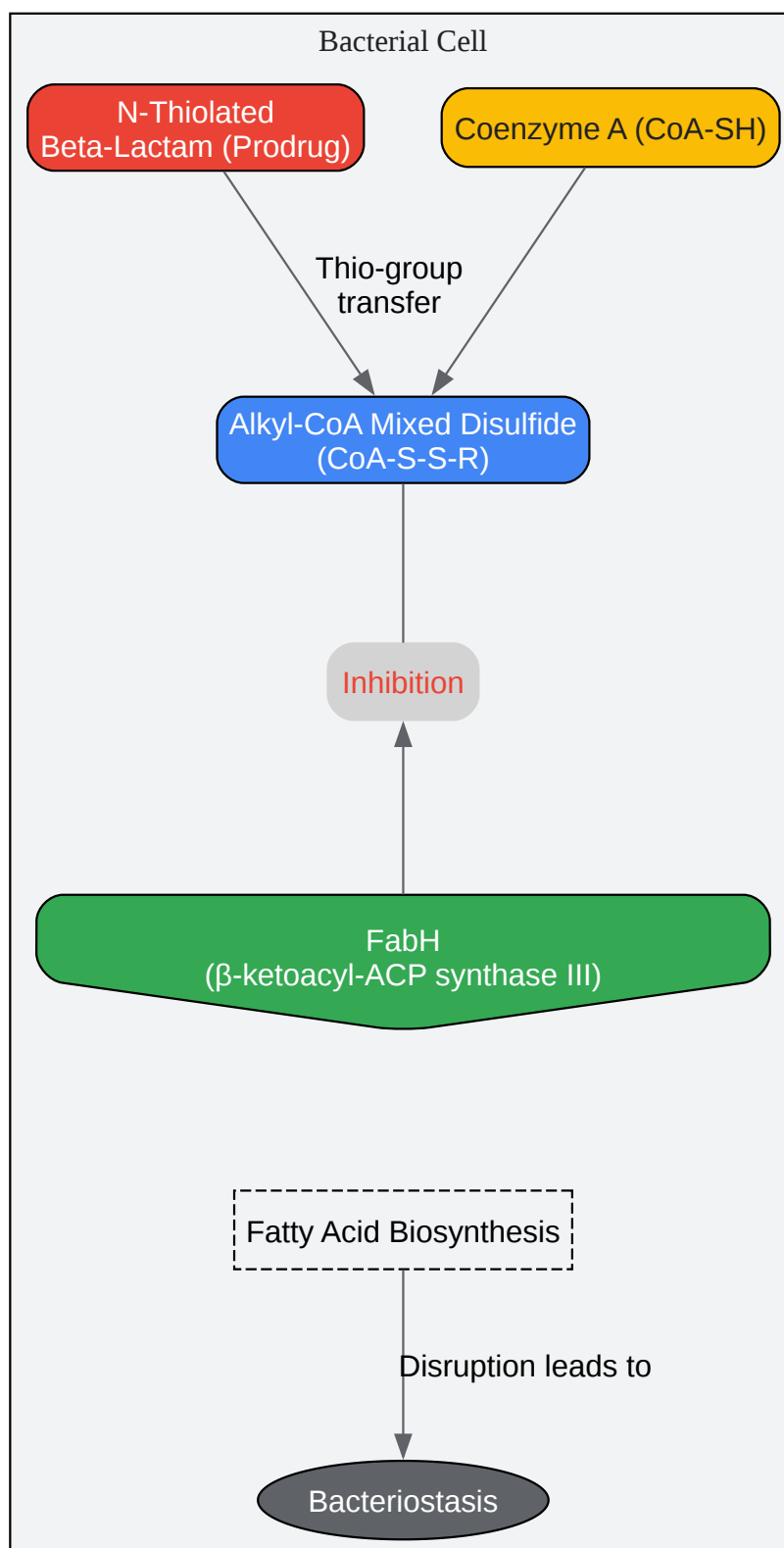


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Caption: General workflow for the TEMPO-catalyzed synthesis of N-thiolated beta-lactams.

## Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

N-thiolated beta-lactams act as prodrugs. Inside the bacterial cell, they transfer their N-thio group to Coenzyme A (CoA), forming an alkyl-CoA mixed disulfide. This mixed disulfide then inhibits the fatty acid biosynthesis pathway, which is crucial for bacterial survival.



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Caption: Proposed mechanism of action for N-thiolated beta-lactams.

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## References

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